An In-depth Technical Guide to 2-Amino-4,5-dimethylthiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-4,5-dimethylthiazole: Properties, Synthesis, and Applications
A Note on Nomenclature: This guide addresses the chemical and physical properties of 2-Amino-4,5-dimethylthiazole. Initial inquiries regarding "N,N-dimethylthiazol-2-amine" did not yield substantial data for a comprehensive review. It is likely that the intended compound of interest was the widely studied and commercially available 2-Amino-4,5-dimethylthiazole, which is the focus of this document. This compound is a primary amine with methyl substituents on the thiazole ring, a structure of significant interest in medicinal chemistry.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in drug discovery and development.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The compound 2-Amino-4,5-dimethylthiazole, a key representative of this class, offers a valuable building block for the synthesis of novel therapeutic agents. Its chemical reactivity, characterized by the nucleophilic amino group and the aromatic thiazole ring, allows for diverse structural modifications to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the essential chemical and physical properties of 2-Amino-4,5-dimethylthiazole, its synthesis, reactivity, and applications for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 2-Amino-4,5-dimethylthiazole and its commonly used hydrochloride salt are summarized below. It is important to note that properties can vary slightly based on the purity and experimental conditions.
| Property | Value | Source |
| Chemical Name | 2-Amino-4,5-dimethylthiazole | - |
| Synonyms | 4,5-Dimethylthiazol-2-amine | - |
| CAS Number | 71574-33-9 (for hydrochloride) | - |
| Molecular Formula | C₅H₈N₂S | - |
| Molecular Weight | 128.19 g/mol | - |
| Appearance | Typically a powder | - |
| Melting Point | 273-274 °C (decomposes) (hydrochloride) | |
| Solubility | Soluble in water, alcohols, and diethyl ether. | |
| pKa | Data not readily available | - |
| LogP | -0.038 (for 2-aminothiazole) | [3] |
Spectroscopic Profile
The structural elucidation of 2-Amino-4,5-dimethylthiazole and its derivatives relies on standard spectroscopic techniques. Below is an analysis of the expected spectral data.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the following signals would be anticipated for 2-Amino-4,5-dimethylthiazole:
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-NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift of this peak is highly dependent on the solvent and concentration.
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-CH₃ Protons: Two distinct singlets for the methyl groups at the C4 and C5 positions of the thiazole ring. These would likely appear in the upfield region of the spectrum.
For a related compound, 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea, the methyl protons on the thiazole ring appear as singlets.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide key information about the carbon framework:
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Thiazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, bonded to the amino group and two heteroatoms, would be the most downfield.
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Methyl Carbons: Two signals in the upfield region corresponding to the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups:
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N-H Stretching: A pair of bands in the region of 3100-3500 cm⁻¹ characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
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C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹, indicative of the C=N bond within the thiazole ring.
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C-H Stretching: Bands corresponding to the stretching of the C-H bonds in the methyl groups.
For a similar compound, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, the IR spectrum shows bands at 3364 cm⁻¹ for the NH₂ group and 1684 cm⁻¹ for the C=O group of the ester.[5]
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of 2-amino-5-methylthiazole shows a molecular ion peak (M+) corresponding to its molecular weight.[6] For 2-Amino-4,5-dimethylthiazole, the molecular ion peak would be expected at m/z = 128.
Synthesis and Reactivity
Synthesis: The Hantzsch Thiazole Synthesis
A primary and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For 2-Amino-4,5-dimethylthiazole, the synthesis would typically proceed by reacting 3-chloro-2-butanone with thiourea.
Sources
- 1. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
